2-chloro-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
2-chloro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10ClNS. It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-3-ylmethyl group and a chlorine atom is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with thiophen-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-chloro-N-(thiophen-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(thiophen-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring and the aniline moiety can participate in π-π interactions and hydrogen bonding, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(thiophen-2-ylmethyl)aniline
- 2-chloro-N-(furan-3-ylmethyl)aniline
- 2-chloro-N-(pyridin-3-ylmethyl)aniline
Uniqueness
2-chloro-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10ClNS |
---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
2-chloro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClNS/c12-10-3-1-2-4-11(10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
AKRVTVXTAQDJSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSC=C2)Cl |
Origin of Product |
United States |
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